Thiamine phosphoric acid ester

Overview

Description

Thiamine phosphoric acid ester, also known as thiamine monophosphate, is a derivative of thiamine (vitamin B1). Thiamine is essential for carbohydrate metabolism and neural function. This compound plays a crucial role in the body’s energy production and is involved in various biochemical processes, including the decarboxylation of alpha-keto acids and the transketolase reaction in the pentose phosphate pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiamine phosphoric acid ester can be synthesized through the phosphorylation of thiamine. One common method involves the reaction of thiamine with phosphoric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific pH and temperature to ensure the formation of the ester bond .

Industrial Production Methods: In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) techniques. The process involves the separation and purification of thiamine and its phosphate esters from whole blood or other biological samples. The use of HPLC allows for the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Thiamine phosphoric acid ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Hydrolysis: this compound can be hydrolyzed to thiamine and phosphoric acid using acidic or basic conditions.

Major Products:

Hydrolysis Products: Thiamine and phosphoric acid.

Oxidation Products: Thiochrome derivatives.

Scientific Research Applications

Thiamine phosphoric acid ester has a wide range of applications in scientific research:

Chemistry: It is used as a substrate in enzymatic reactions to study the kinetics and mechanisms of thiamine-dependent enzymes.

Biology: this compound is used to investigate the role of thiamine in cellular metabolism and energy production.

Mechanism of Action

Thiamine phosphoric acid ester exerts its effects by acting as a coenzyme in various biochemical reactions. It is converted to thiamine diphosphate, the active form, which participates in the decarboxylation of alpha-keto acids and the transketolase reaction. These reactions are essential for the production of adenosine triphosphate (ATP), the primary energy currency of the cell . Thiamine diphosphate also plays a role in the regulation of ion channels in the nervous system .

Comparison with Similar Compounds

Thiamine Diphosphate: The biologically active form of thiamine, essential for energy metabolism.

Thiamine Triphosphate: Involved in the regulation of ion channels and neurotransmitter release.

Thiamine Pyrophosphate: Another phosphorylated form of thiamine with similar biochemical functions.

Uniqueness: Thiamine phosphoric acid ester is unique in its role as a precursor to thiamine diphosphate and its involvement in specific biochemical pathways. Unlike other thiamine derivatives, it serves as an intermediate in the phosphorylation process and has distinct applications in clinical nutrition and research .

Biological Activity

Thiamine phosphoric acid ester, a derivative of vitamin B1 (thiamine), plays a crucial role in various biological processes. This article explores its biological activity, focusing on its enzymatic functions, metabolic roles, and implications in health and disease, supported by case studies and research findings.

1. Overview of Thiamine and Its Derivatives

Thiamine is essential for carbohydrate metabolism and is converted into several phosphorylated forms, including thiamine diphosphate (TDP), thiamine monophosphate (TMP), and thiamine triphosphate (TTP). Each of these forms has distinct biological activities:

- Thiamine Diphosphate (TDP) : Acts as a coenzyme for enzymes involved in the decarboxylation of alpha-keto acids and the pentose phosphate pathway.

- Thiamine Monophosphate (TMP) : Functions in energy metabolism and may play roles in signaling pathways.

- Thiamine Triphosphate (TTP) : Involved in neurotransmitter release and synaptic transmission.

2. Enzymatic Functions

Thiamine phosphoric acid esters are integral to several enzymatic reactions:

- Decarboxylation Reactions : TDP is vital for the oxidative decarboxylation of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle. This process is crucial for energy production in aerobic respiration .

- Amino Acid Metabolism : Thiamine derivatives are involved in the metabolism of branched-chain amino acids, influencing protein synthesis and energy utilization .

3. Role in Metabolism

Thiamine phosphoric acid esters regulate metabolic pathways:

- Energy Metabolism : They facilitate the conversion of carbohydrates into energy, impacting overall metabolic health. Deficiency can lead to conditions such as Wernicke-Korsakoff syndrome, characterized by neurological symptoms due to impaired glucose metabolism .

- Cardiometabolic Health : Studies have shown associations between thiamine levels and cardiometabolic risk factors, suggesting that adequate thiamine intake may mitigate risks associated with metabolic syndrome .

4.1 Cardiometabolic Risk Study

A study involving a Saudi cohort examined the relationship between circulating thiamine levels and cardiometabolic parameters. The findings indicated that higher levels of thiamine were associated with improved insulin sensitivity and lower blood pressure among individuals with metabolic syndrome .

4.2 Neurotransmitter Release

Research indicates that thiamine phosphoric acid esters play a role in the release of acetylcholine, vital for synaptic transmission. Experiments conducted on cholinergic tissues demonstrated that thiamine facilitates neurotransmitter release, highlighting its importance in neuronal function .

5. Analytical Methods for Thiamine Esters

Recent advancements in analytical techniques have improved the quantification of thiamine and its esters:

- High-Performance Liquid Chromatography (HPLC) : A validated HPLC method allows for rapid measurement of thiamine phosphoric acid esters in whole blood, enhancing our understanding of their physiological roles .

| Compound | Detection Limit (nmol/L) | Recovery (%) |

|---|---|---|

| Thiamine | 3 | 93.0 ± 4.0 |

| TMP | 3 | 97.0 ± 5.4 |

| TDP | 3 | 91.0 ± 3.4 |

6. Conclusion

This compound exhibits significant biological activity through its roles as a coenzyme and regulator of metabolic processes. Its involvement in energy metabolism, neurotransmitter release, and potential protective effects against cardiometabolic disorders underscores its importance in human health. Ongoing research into its mechanisms will further elucidate its therapeutic potential.

Properties

CAS No. |

495-23-8 |

|---|---|

Molecular Formula |

C12H17N4O4PS |

Molecular Weight |

344.33 g/mol |

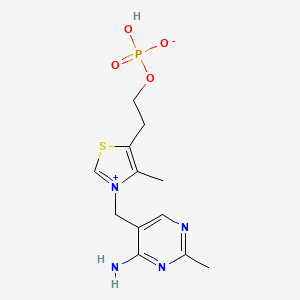

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen phosphate |

InChI |

InChI=1S/C12H17N4O4PS/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19) |

InChI Key |

HZSAJDVWZRBGIF-UHFFFAOYSA-N |

SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)[O-] |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)[O-] |

Key on ui other cas no. |

10023-48-0 495-23-8 |

physical_description |

Solid |

Pictograms |

Irritant |

Synonyms |

Monophosphate, Thiamine Phosphoester, Thiamine Thiamine Monophosphate Thiamine Phosphoeste |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.